tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a carboxylate group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with N-methylpiperidine. The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like tetrahydrofuran (THF). The mixture is cooled to 0°C, and benzyl chloroformate is added carefully to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its efficacy in treating certain medical conditions, such as neurological disorders or infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use. Molecular modeling and experimental studies help elucidate these mechanisms and provide a deeper understanding of its effects .
Comparison with Similar Compounds
tert-Butyl piperazine-1-carboxylate: A related compound with a similar piperidine ring structure but different functional groups.
tert-Butyl 4-(2-aminoethyl)benzylcarbamate: Another compound with a tert-butyl group and an aminoethyl group, but with a benzylcarbamate structure.
Uniqueness: tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWHVKPOIYDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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